7-Methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the tetrahydroisoquinoline family, which is a class of compounds known for their diverse biological activities. These compounds are frequently found in nature and have been studied for their potential therapeutic applications . The structure of this compound consists of a tetrahydroisoquinoline core with a methyl group attached to the seventh position.
Mechanism of Action
Target of Action
7-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant .
Mode of Action
The mode of action of 1MeTIQ involves its ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Biochemical Pathways
1MeTIQ affects dopamine metabolism . It is also involved in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system
Pharmacokinetics
It is known to be enzymatically formed in the brain .
Result of Action
1MeTIQ demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . It is implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .
Action Environment
The action of 1MeTIQ can be influenced by various environmental factors. For instance, the elevations of endogenous TIQs’ concentrations, due to prolonged ethanol intake, could depend on a number of factors including the brain region analysed, the duration of intake, and even on the associated dietary constituents .
Preparation Methods
The synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach is the Pictet-Spengler reaction, which involves the condensation of a phenylethylamine with an aldehyde under acidic conditions . This reaction typically requires the presence of a strong acid, such as hydrochloric acid, and is conducted at elevated temperatures.
Industrial production methods for this compound may involve more scalable and efficient processes, such as catalytic hydrogenation or the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
7-Methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds .
Scientific Research Applications
Comparison with Similar Compounds
7-Methyl-1,2,3,4-tetrahydroisoquinoline can be compared to other tetrahydroisoquinoline derivatives, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating Parkinson’s disease.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Studied for its role in neuroprotection and its ability to modulate neurotransmitter systems.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Investigated for its neurotoxic effects and potential implications in neurodegenerative diseases.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other derivatives .
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-3,6,11H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTMZZUXBMQAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550023 | |
Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207451-81-8 | |
Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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